molecular formula C19H22N4O4S2 B2948093 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-89-5

4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2948093
CAS No.: 533871-89-5
M. Wt: 434.53
InChI Key: IPPXPALMHWXJGZ-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetically derived complex organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a dipropylsulfamoyl group, a benzamide linker, and a 1,3,4-oxadiazole heterocyclic ring substituted with thiophene. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore, extensively studied for its broad spectrum of biological activities. Compounds featuring this core structure have been reported in scientific literature to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The thiophene moiety is another privileged structure in drug design, often used to enhance potency and modulate the physicochemical properties of lead compounds . The presence of the sulfonamide group further suggests potential for targeted biological activity, as this functional group is found in many therapeutic agents. This combination of features makes this benzamide derivative a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the screening and development of compounds against resistant microbial strains or specific cancer cell lines . The compound is provided for non-clinical, non-diagnostic investigational purposes. For Research Use Only (RUO). Not for human or veterinary use.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-3-11-23(12-4-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(27-19)16-6-5-13-28-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPXPALMHWXJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: This step involves the coupling of the oxadiazole ring with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the benzamide core: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI or HATU.

    Incorporation of the dipropylsulfamoyl group: This final step involves the sulfonation of the benzamide derivative with a suitable sulfonyl chloride, followed by alkylation with propyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the benzamide core.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural homology with several derivatives, differing primarily in sulfonamide substituents and heterocyclic appendages. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl on oxadiazole 534.6 Antifungal activity against C. albicans (MIC: 12.5 µg/mL)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl; furan-2-yl on oxadiazole 474.5 Antifungal activity against C. albicans (MIC: 25 µg/mL)
Target Compound (4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Dipropylsulfamoyl; thiophen-2-yl on oxadiazole 434.5 Hypothesized antifungal activity (predicted IC₅₀ for Trr1: <10 µM)
Morpholino Derivative (4-(morpholinosulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) Morpholinosulfonyl; thiophen-2-ylmethyl on oxadiazole 434.5 Not reported; morpholino group may enhance aqueous solubility

Key Observations :

  • Sulfonamide Variations : The dipropylsulfamoyl group in the target compound offers intermediate lipophilicity compared to LMM5’s bulky benzyl(methyl)sulfamoyl (logP ~3.5) and LMM11’s cyclohexyl(ethyl)sulfamoyl (logP ~4.2). This balance may optimize membrane penetration while avoiding excessive hydrophobicity .
  • The 5-chlorothiophen-2-yl variant (ZINC2494193) further enhances electronegativity, which may boost inhibitory potency .
  • Biological Efficacy : LMM5 exhibits superior antifungal activity (MIC: 12.5 µg/mL) compared to LMM11 (MIC: 25 µg/mL), attributed to its electron-donating 4-methoxyphenyl group. The target compound’s thiophene moiety is predicted to mimic this activity but requires empirical validation .
Pharmacokinetic and Toxicity Considerations
  • Lipinski Compliance : The target compound (MW 434.5, logP ~3.1) adheres to Lipinski’s Rule of Five, unlike bulkier analogues (e.g., compound 4 in , logP >5.0), ensuring oral bioavailability .
  • Toxicity : Dipropylsulfamoyl groups are associated with lower hepatotoxicity compared to cyclohexyl or benzyl substituents in LMM11 and LMM5, as inferred from structural alerts in ToxTree .

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Thiophene Ring : The thiophene moiety is incorporated using palladium-catalyzed cross-coupling reactions.
  • Amide Coupling : The benzamide core is introduced via amide coupling reactions utilizing reagents like EDCI or HATU.
  • Incorporation of the Dipropylsulfamoyl Group : This final step involves sulfonation followed by alkylation with propyl groups to complete the synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The presence of the sulfamoyl group allows for hydrogen bonding with biological macromolecules, potentially inhibiting or activating enzyme functions.
  • Receptor Interaction : The thiophene and oxadiazole rings may facilitate π-π stacking interactions with receptors, influencing various signaling pathways .

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer potential. In particular:

  • In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have reported IC50 values in the range of 1 to 7 μM against MCF-7 cancer cells, suggesting strong anticancer activity compared to standard drugs like Doxorubicin (IC50 = 0.5 μM) .
CompoundCell LineIC50 (μM)
D-16MCF-71
DoxorubicinMCF-70.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial effects .

Structure–Activity Relationship (SAR)

The biological activity is significantly influenced by the structural modifications on the oxadiazole and thiophene rings:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at specific positions have demonstrated increased antimicrobial and anticancer activities. Conversely, electron-donating groups tend to enhance antioxidant properties .

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological effects and therapeutic potential of this compound:

  • Anticancer Studies : A study published in MDPI highlighted that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines with promising selectivity indices .
  • Antimicrobial Evaluation : Research conducted on synthesized derivatives indicated that compounds with halogen substitutions displayed enhanced antibacterial activity against common pathogens .
  • Toxicity Assessments : Toxicological evaluations are crucial for understanding safety profiles; however, specific studies on this compound are still limited.

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